
Ethyl-1,3-Benzoxazol-6-carboxylat
Übersicht
Beschreibung
Ethyl 1,3-benzoxazole-6-carboxylate, also known as Ethyl 6-Benzoxazolecarboxylate, is a useful research chemical . It has the molecular formula C10H9NO3 and a molecular weight of 191.18 . This compound is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research.
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of Ethyl 1,3-benzoxazole-6-carboxylate is based on structures generated from information available in ECHA’s databases . The InChI Key for this compound is MJICUCWKZPFKFX-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
Ethyl 1,3-benzoxazole-6-carboxylate has a molecular weight of 191.18 and a molecular formula of C10H9NO3 . It has a topological polar surface area of 52.3 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Ethyl-1,3-Benzoxazol-6-carboxylat-Derivate wurden synthetisiert und auf ihre antibakterielle Wirksamkeit hin untersucht. Sie zeigten vielversprechende Ergebnisse gegen grampositive Bakterien wie Bacillus subtilis und gramnegative Bakterien wie Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae und Salmonella typhi. Die minimalen Hemmkonzentrationen (MHK) dieser Verbindungen sind vergleichbar mit denen etablierter Antibiotika wie Ofloxacin .
Antifungale Wirksamkeit
Im Bereich der Antimykotika-Forschung haben Benzoxazol-Derivate, einschließlich this compound, eine potente Aktivität gezeigt. So zeigten bestimmte Verbindungen eine hohe Wirksamkeit gegen Pilzstämme wie Candida albicans und Aspergillus niger, wobei die MHK-Werte eine überlegene Potenz gegenüber Standard-Antimykotika wie Fluconazol zeigten .
Antikrebs-Potenzial
Benzoxazol-Derivate werden zunehmend für ihre Antikrebs-Eigenschaften erkannt. Es wurde festgestellt, dass sie verschiedene Stoffwechselwege und zelluläre Prozesse ansprechen, die an der Krebs-Pathologie beteiligt sind. Studien haben gezeigt, dass diese Verbindungen eine potente Antikrebs-Aktivität aufweisen, wobei einige Derivate vielversprechende IC50-Werte im Vergleich zu Standard-Chemotherapeutika wie 5-Fluorouracil aufweisen, insbesondere gegen menschliche kolorektale Karzinom (HCT116) Krebszelllinien .
Entzündungshemmende Aktivität
Der Benzoxazol-Kern ist ein Schlüsselelement in vielen entzündungshemmenden Medikamenten. This compound-Derivate können so konzipiert werden, dass sie spezifische Entzündungswege ansprechen, was möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führt .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurden Benzoxazol-Derivate auf ihr Potenzial untersucht, herzspezifische Erkrankungen zu modulieren. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, die in Herz-Kreislauf-Erkrankungen eine Rolle spielen, macht sie zu Kandidaten für die Entwicklung neuartiger Therapeutika zur Behandlung von Herzkrankheiten .
Neuroprotektive Wirkungen
Benzoxazol-Verbindungen haben sich als vielversprechend als neuroprotektive Mittel erwiesen. Sie wurden auf ihr Potenzial untersucht, Prozesse zu hemmen, die zu neurodegenerativen Erkrankungen wie Parkinson-Krankheit führen, und um schützende Wirkungen gegen neuronale Schäden zu erzielen .
Antivirale Eigenschaften
Die strukturelle Beschaffenheit von Benzoxazol-Derivaten ermöglicht es ihnen, effektiv mit viralen Komponenten zu interagieren, was einen Weg für die Entwicklung neuer antiviraler Medikamente bietet. Diese Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Viren untersucht, wodurch eine Grundlage für zukünftige antivirale Therapien geschaffen wird .
Arzneimittelentwicklung und -synthese
This compound dient als Zwischenprodukt bei der Synthese einer Vielzahl von Pharmazeutika. Fortschritte in der Synthesestrategie unter Verwendung dieser Verbindung als Vorläufer haben neue Wege für die Entwicklung von Medikamenten auf Basis des Benzoxazol-Gerüsts eröffnet .
Zukünftige Richtungen
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .
Wirkmechanismus
Target of Action
Ethyl 1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological receptors in the human body . These interactions can lead to a range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts , suggesting that environmental factors may play a role in the action of Ethyl 1,3-benzoxazole-6-carboxylate.
Biochemische Analyse
Biochemical Properties
Ethyl 1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, Ethyl 1,3-benzoxazole-6-carboxylate has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .
Cellular Effects
Ethyl 1,3-benzoxazole-6-carboxylate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis by inhibiting key enzymes, leading to cell death . In cancer cells, Ethyl 1,3-benzoxazole-6-carboxylate has been found to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,3-benzoxazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For example, Ethyl 1,3-benzoxazole-6-carboxylate inhibits the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death . In cancer cells, it binds to proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways and inhibition of cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,3-benzoxazole-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that Ethyl 1,3-benzoxazole-6-carboxylate can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 1,3-benzoxazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, Ethyl 1,3-benzoxazole-6-carboxylate can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Ethyl 1,3-benzoxazole-6-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Ethyl 1,3-benzoxazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of Ethyl 1,3-benzoxazole-6-carboxylate is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Ethyl 1,3-benzoxazole-6-carboxylate exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .
Eigenschaften
IUPAC Name |
ethyl 1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICUCWKZPFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743841 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-03-7 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
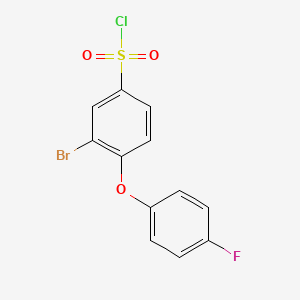
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
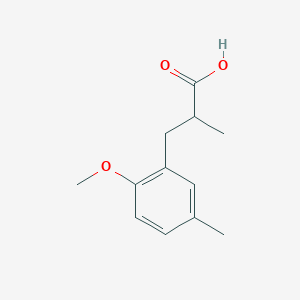
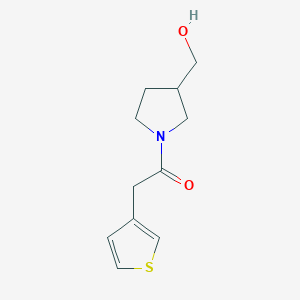
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
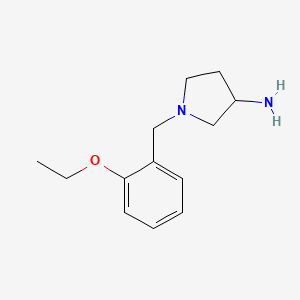
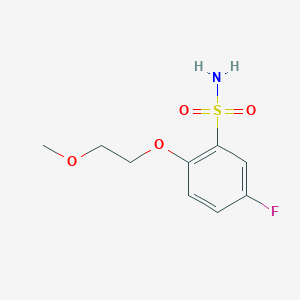
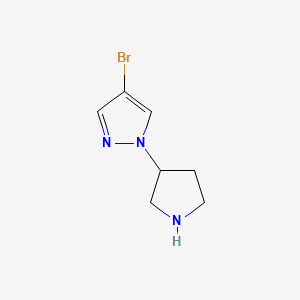
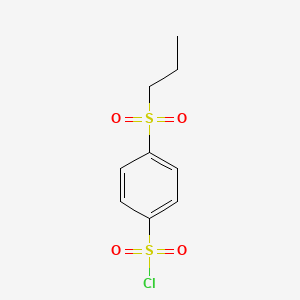
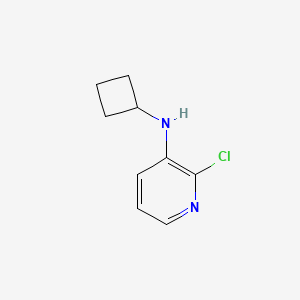
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
